1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a pyrazole ring
Preparation Methods
The synthesis of 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways, leading to the inhibition of microbial growth or the reduction of inflammation.
Comparison with Similar Compounds
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group, leading to different chemical properties and applications.
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11F3N2O2 |
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Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20) |
InChI Key |
HTAOWNCQTVAHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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